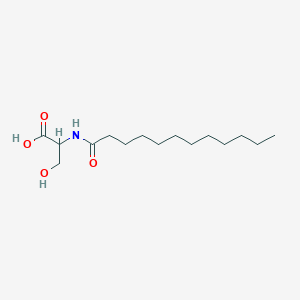

N-Lauroyl-L-serine

Übersicht

Beschreibung

These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve L-serine in a suitable solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Chemischer Reaktionen

Method 1: Reaction with Methyl Laurate

-

Reagents : L-serine, methyl laurate (synthesized via esterification of lauric acid).

-

Conditions : Amidation at elevated temperatures with basic catalysts.

-

Product Characteristics : Hydrophilic-lipophilic balance (HLB) of 6.54, confirmed by FTIR absorption at 1,624.96 cm⁻¹ (amide carbonyl) .

Method 2: Reaction with Lauroyl Chloride

-

Reagents : L-serine, lauroyl chloride (synthesized via chlorination of lauric acid).

-

Conditions : Room-temperature amidation in dichloromethane with triethylamine as a base.

-

Product Characteristics : HLB of 7.27, FTIR absorption at 1,631.78 cm⁻¹ .

Optimization Data for Amidation:

| Parameter | Optimal Value | Conversion (%) | Source |

|---|---|---|---|

| Substrate molar ratio (L-serine:lauric acid) | 4:1 | 85.94 | |

| Solvent ratio (2-propanol:n-hexane) | 3:1 | 85.94 | |

| Catalyst (sodium methylate) | 5% w/w | 85.94 |

Hydrolysis Reactions

N-Lauroyl-L-serine undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield lauric acid and L-serine.

Acidic Hydrolysis

-

Reagents : Hydrochloric acid (HCl).

-

Conditions : Reflux in aqueous HCl.

Basic Hydrolysis

-

Reagents : Sodium hydroxide (NaOH).

-

Conditions : Reflux in aqueous NaOH.

Enzymatic Hydrolysis

-

Enzyme : Paraburkholderia monticola aminoacylase (PmAcy).

-

Conditions : 30–75°C, pH 9.0 (borate buffer).

-

Thermal Stability : PmAcy retains activity after 1 hour at 80°C .

Substitution Reactions

The lauroyl group in this compound can be replaced by other acyl groups via transacylation or direct substitution .

Acylation with Alternative Fatty Acids

-

Reagents : Acyl chlorides (e.g., palmitoyl chloride, stearoyl chloride).

-

Conditions : Room temperature in dichloromethane with triethylamine.

-

Outcome : Synthesis of N-palmitoyl-L-serine or N-stearoyl-L-serine .

Oxidation Reactions

The fatty acyl chain of this compound is susceptible to oxidation, forming hydroperoxides and other derivatives.

Oxidizing Agents

-

Common Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Room temperature or mild heating.

-

Products : Oxidized lauroyl derivatives (e.g., hydroperoxides) .

Structural and Environmental Influences

-

Stereochemical Effects : Racemic mixtures (e.g., N-C16-dl-serine) form orthorhombic lattices, while enantiomers (e.g., N-C16-l-serine) adopt oblique structures, affecting reactivity .

-

Solvent Polarity : Mixed solvents (e.g., 2-propanol:n-hexane) enhance reaction yields by improving substrate solubility .

Key Findings from Research

-

Enzymatic Efficiency : PmAcy’s thermostability and broad substrate specificity make it industrially viable for acyl-amino acid synthesis .

-

Stereoselectivity : Racemic mixtures exhibit higher phase-transition pressures than enantiomers, influencing reaction pathways .

-

Optimized Synthesis : Sodium methylate catalysts achieve 85.94% conversion in solvent systems with a 3:1 ratio of 2-propanol:n-hexane .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

N-Lauroyl-L-serine has been studied for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that N-LS can improve the pharmacokinetics of certain therapeutic agents by facilitating their transport across biological membranes .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for use in antimicrobial formulations. Studies have shown that this compound can disrupt bacterial membranes, leading to cell lysis. This property is particularly beneficial in developing topical antiseptics and preservatives in pharmaceutical formulations .

Skin Conditioning Agents

In cosmetics, this compound serves as a skin conditioning agent due to its moisturizing properties. It helps improve skin hydration and barrier function, making it suitable for inclusion in creams, lotions, and other skincare products .

Surfactant Properties

As a surfactant, N-LS is effective in emulsifying oils and water, which is essential in formulating creams and lotions. Its ability to stabilize emulsions enhances the texture and application of cosmetic products .

Enzyme Stabilization

This compound has been utilized to stabilize enzymes in various biocatalytic processes. Its presence can enhance enzyme activity and stability under harsh conditions, making it valuable in industrial bioprocesses such as biodiesel production and bioremediation .

Cell Culture Media

In cell culture applications, N-LS can be used as a supplement to promote cell growth and viability. It contributes to the formulation of media that support the proliferation of various cell types, including stem cells and primary cultures .

Case Studies

Wirkmechanismus

The mechanism of action of N-Lauroyl-L-serine involves its interaction with cell membranes. The compound’s surfactant properties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can enhance the delivery of drugs across cell membranes and improve the efficacy of transdermal drug delivery systems . Additionally, this compound may exert neuroprotective effects by modulating the activity of glycine receptors and reducing neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

- N-Lauroyl-L-alanine

- N-Lauroyl-L-leucine

- N-Lauroyl-L-phenylalanine

Biologische Aktivität

N-Lauroyl-L-serine, a derivative of the amino acid L-serine, has garnered attention due to its potential biological activities, particularly in the fields of neurology and cellular metabolism. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent studies and clinical findings.

Overview of this compound

This compound is an acylated form of L-serine, which is a non-essential amino acid involved in various physiological processes including protein synthesis, neurotransmission, and cell signaling. The addition of the lauroyl group enhances its lipophilicity, potentially affecting its absorption and interaction with biological membranes.

Biological Mechanisms

-

Neurotransmission Modulation :

- This compound acts as a precursor for D-serine, a co-agonist of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. Studies indicate that L-serine supplementation can enhance NMDA receptor function in patients with GRINpathies, leading to improved cognitive and motor performance .

-

Neuroprotection :

- The compound exhibits neuroprotective properties by mitigating excitotoxicity associated with glutamate signaling. It has been shown to activate glycine receptors and upregulate PPAR-γ, which plays a role in anti-inflammatory responses in the central nervous system . This suggests that this compound may help protect neurons from damage in conditions such as epilepsy and neurodegenerative diseases.

- Sphingolipid Metabolism :

Case Studies

-

GRINpathies :

- A phase 2A clinical trial involving 24 patients demonstrated that L-serine supplementation significantly improved neurological symptoms such as hyperactivity and attention deficits while reducing seizure frequency. The efficacy was noted to vary with the severity of the condition, indicating a potential for personalized treatment approaches .

- Neurodegenerative Disorders :

Research Findings

Eigenschaften

CAS-Nummer |

14379-56-7 |

|---|---|

Molekularformel |

C15H29NO4 |

Molekulargewicht |

287.39 g/mol |

IUPAC-Name |

2-(dodecanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |

InChI-Schlüssel |

XGFQVJQXCLZRFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Key on ui other cas no. |

14379-56-7 |

Verwandte CAS-Nummern |

70609-64-2 (sodium) |

Synonyme |

N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.